Spectral Differentiation: Mass Spectrometric Comparison of [2H6]-MMB vs. Unlabeled MMB
The mass spectra of [2H6]-3-mercapto-3-methylbutyl formate, a direct derivative of MMB-d6, were directly compared with the unlabeled analog. The spectra confirm a mass shift of +6 Da for all major fragment ions, providing the distinct isotopic signature necessary for accurate Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) quantification without spectral interference from the analyte [1].
| Evidence Dimension | Mass Spectral Pattern (Molecular Ion and Fragment Ions) |
|---|---|
| Target Compound Data | +6 Da shift observed for the molecular ion and key fragment ions of [2H6]-3-mercapto-3-methylbutyl formate [1] |
| Comparator Or Baseline | Unlabeled 3-mercapto-3-methylbutyl formate; spectra reported in the same study [1] |
| Quantified Difference | A systematic mass shift of +6 Da for the deuterated analog [1] |
| Conditions | GC-MS analysis; spectra published in Flavour and Fragrance Journal, 1995 [1] |
Why This Matters
This direct comparison proves the d6 label provides a clean, interference-free MS channel, a prerequisite for valid quantitative methods, unlike a d3 label which could overlap with the natural isotopic distribution of the target analyte.
- [1] Masanetz, C., Blank, I., & Grosch, W. (1995). Synthesis of [2H6]-3-mercapto-3-methylbutyl formate to be used as internal standard in quantification assays. Flavour and Fragrance Journal, 10(1), 9–14. https://doi.org/10.1002/ffj.2730100103 View Source
